molecular formula C6H11NO3 B13415520 4-Methoxy-pyrrolidine-3-carboxylic acid CAS No. 885953-25-3

4-Methoxy-pyrrolidine-3-carboxylic acid

Cat. No.: B13415520
CAS No.: 885953-25-3
M. Wt: 145.16 g/mol
InChI Key: HDAFFMKSFNKQOR-UHFFFAOYSA-N
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Description

4-Methoxy-pyrrolidine-3-carboxylic acid is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. Pyrrolidine and its derivatives are widely used in medicinal chemistry due to their versatile biological activities and ability to act as scaffolds for drug development . The methoxy group at the 4-position and the carboxylic acid group at the 3-position of the pyrrolidine ring confer unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-pyrrolidine-3-carboxylic acid can be achieved through various methods. One common approach involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization to introduce the methoxy and carboxylic acid groups . For instance, 1,3-dipolar cycloadditions can be used to yield pyrrolidine derivatives . Another method involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methoxy-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, which can lead to different biological profiles depending on the stereochemistry of the molecule . The methoxy and carboxylic acid groups play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-pyrrolidine-3-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical and biological properties. These functional groups enhance its ability to interact with biological targets and make it a valuable compound in medicinal chemistry.

Properties

CAS No.

885953-25-3

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

4-methoxypyrrolidine-3-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-10-5-3-7-2-4(5)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)

InChI Key

HDAFFMKSFNKQOR-UHFFFAOYSA-N

Canonical SMILES

COC1CNCC1C(=O)O

Origin of Product

United States

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